Dysprosium(III) nitrate, hexahydrate (1:3:6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

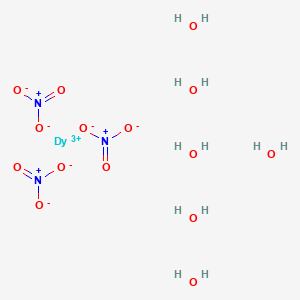

Dysprosium(III) nitrate, hexahydrate is an inorganic compound and a salt of dysprosium and nitric acid. It forms yellowish crystals and dissolves in water . It is used in nuclear reactors as a cermet, a composite material made of ceramic and sintered metal, to make laser materials, nuclear reactor control rods, and as sources of infrared radiation for studying chemical reactions .

Synthesis Analysis

Anhydrous Dysprosium(III) nitrate, hexahydrate is obtained by the action of nitrogen dioxide on dysprosium(III) oxide . The compound forms a crystalline hydrate .Molecular Structure Analysis

The molecular structure of Dysprosium(III) nitrate, hexahydrate is complex. It begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O] .Chemical Reactions Analysis

Hydrated dysprosium nitrate thermally decomposes to form intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O. At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally, after having lost lattice water, are transformed into the cubic form of dysprosium oxide .Physical And Chemical Properties Analysis

Dysprosium(III) nitrate, hexahydrate forms yellowish crystals. It forms a crystalline hydrate of the composition, which melts in its own crystallization water at 88.6 °C . It is soluble in water and ethanol, and is hygroscopic .Scientific Research Applications

Magnetic Properties and Single-Molecule Magnet Behavior

Research on dysprosium(III) complexes, particularly involving dysprosium(III) nitrate, hexahydrate, has demonstrated their potential in the domain of magnetic materials. For instance, structural and electronic variations in dysprosium(III) complexes have been linked to distinct single-molecule-magnet behaviors, with the ligand field strength and the coordination environment playing crucial roles in modulating magnetic properties (Campbell et al., 2014; Leng et al., 2012). These studies highlight the slow relaxation of magnetization and the influence of the dysprosium(III) nitrate, hexahydrate coordination environment on magnetic behaviors.

Thermal Decomposition and Thermolysis Mechanism

The thermal decomposition process of dysprosium(III) nitrate, hexahydrate, reveals a complex pathway that involves the formation of intermediate oxynitrates before converting into dysprosium oxide. This decomposition process is crucial for understanding the thermal stability and the potential application of dysprosium(III) nitrate, hexahydrate in materials science (Melnikov et al., 2015).

Luminescence and Phosphor Applications

Dysprosium-doped materials have been investigated for their luminescent properties, particularly in the development of phosphors. The incorporation of dysprosium(III) into various host materials enhances luminescence, making these compounds promising for applications in lighting and display technologies. The specific role of dysprosium(III) nitrate, hexahydrate in these applications is to provide a dysprosium source that can be activated in different host matrices to achieve desired luminescent properties (Han et al., 2007).

Electrochemical Behavior and Alloy Preparation

The electrochemical behavior of dysprosium(III) has been explored in various studies, with implications for the preparation of dysprosium-containing alloys. These investigations provide insights into the electrochemical reduction of dysprosium(III) and its potential applications in the development of new materials with enhanced properties (Saïla et al., 2010).

Interface Adhesion Improvement

Dysprosium has also been studied for its role in improving the adherence of oxide/metal interfaces, which is crucial for the durability and performance of composite materials. The addition of dysprosium, sourced from compounds like dysprosium(III) nitrate, hexahydrate, can enhance interface adhesion by forming strong bonds and mitigating the negative effects of impurities such as sulfur (Zhang et al., 2013).

Mechanism of Action

Target of Action

Dysprosium(III) nitrate, hexahydrate (1:3:6), also known as Dysprosium nitrate hexahydrate, is an inorganic compound and a salt of dysprosium and nitric acid It is known to be used as a catalyst in various chemical reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible.

Biochemical Pathways

As a catalyst, it is involved in accelerating chemical reactions without being consumed in the process . Therefore, it can affect a wide range of biochemical pathways depending on the specific reactions it catalyzes.

Pharmacokinetics

As an inorganic compound, it is soluble in water , which could influence its absorption and distribution in biological systems.

Action Environment

The action of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its effectiveness as a catalyst might be affected by factors such as temperature and pH.

Safety and Hazards

Dysprosium(III) nitrate, hexahydrate is a chemical compound that has certain corrosive and irritating properties. It should be handled with care to avoid contact with skin and eyes . It is classified as Eye Irritant 2, Oxidizing Solid 2, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3 .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium(III) nitrate, hexahydrate (1:3:6) can be achieved through a precipitation reaction between Dysprosium(III) oxide and nitric acid in the presence of water.", "Starting Materials": [ "Dysprosium(III) oxide", "Nitric acid", "Water" ], "Reaction": [ "Add Dysprosium(III) oxide to a beaker containing water", "Slowly add nitric acid to the beaker while stirring the mixture", "Continue stirring until all the Dysprosium(III) oxide has dissolved", "Filter the solution to remove any impurities", "Heat the solution to evaporate the water and concentrate the Dysprosium(III) nitrate", "Allow the solution to cool and crystallize to obtain Dysprosium(III) nitrate, hexahydrate (1:3:6)" ] } | |

CAS RN |

35725-30-5 |

Molecular Formula |

DyH3NO4 |

Molecular Weight |

243.53 g/mol |

IUPAC Name |

dysprosium;nitric acid;hydrate |

InChI |

InChI=1S/Dy.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

OITWRKYIGNHBQF-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Dy+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Dy] |

Other CAS RN |

35725-30-5 |

Related CAS |

10143-38-1 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide](/img/structure/B1584626.png)

![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)